molecular formula C7H10ClNO B13547773 rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis

rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis

Cat. No.: B13547773
M. Wt: 159.61 g/mol
InChI Key: FWURQSHYOMYJBQ-IYSWYEEDSA-N
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Description

rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis is a bicyclic heterocyclic compound characterized by a fused cyclopenta-oxazole core. Key structural features include:

  • Core structure: A five-membered cyclopentane ring fused to a [1,2]oxazole ring (oxygen and nitrogen adjacent in the heterocycle).
  • Substituent: A chloromethyl (-CH2Cl) group at position 3 of the oxazole ring.
  • Stereochemistry: The racemic mixture (rac) indicates equal parts of enantiomers with (3aR,6aR)-configuration, where the bridgehead carbons (3a and 6a) adopt a cis spatial arrangement.

Its rigid bicyclic structure may influence pharmacokinetic properties such as metabolic stability .

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

(3aR,6aR)-3-(chloromethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole

InChI

InChI=1S/C7H10ClNO/c8-4-6-5-2-1-3-7(5)10-9-6/h5,7H,1-4H2/t5-,7-/m1/s1

InChI Key

FWURQSHYOMYJBQ-IYSWYEEDSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C1)ON=C2CCl

Canonical SMILES

C1CC2C(C1)ON=C2CCl

Origin of Product

United States

Preparation Methods

Cyclization Approaches via Enaminoketones and Dinucleophiles

  • Literature on related fused oxazole systems indicates that enaminoketones serve as key intermediates for oxazole ring formation.
  • Starting from cyclopentanone derivatives functionalized at the α-position, introduction of electrophilic sites allows intramolecular cyclization with nitrogen and oxygen nucleophiles to form the oxazole ring.
  • Typical conditions involve base-promoted cyclization in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Alkylation of nitrogen centers with halomethyl reagents can introduce the chloromethyl substituent prior to or after ring closure, depending on reactivity and stability.

One-Step Synthesis Using Vilsmeier-Haack Type Reagents

  • Patent CN103709175B describes a one-step synthesis of chloro-substituted 3H-oxazoles using Vilsmeier reagents (formed from POCl3 and DMF) to chlorinate and cyclize precursors bearing appropriate keto and amino functionalities.
  • This approach can be adapted to cyclopentane-fused systems by employing 6-membered or 5-membered keto-amino precursors, allowing simultaneous ring closure and chloromethyl introduction.
  • Reaction conditions typically involve stirring the precursor with the Vilsmeier reagent at controlled temperatures (0–80 °C) followed by aqueous workup.

Halomethylation of Preformed Oxazole Rings

  • Another route involves synthesizing the fused cyclopenta[d]oxazole core first, then selectively introducing the chloromethyl group at the 3-position via halomethylation.
  • This can be achieved using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with HCl under acidic conditions.
  • Controlling regio- and stereoselectivity is critical to obtain the cis-fused racemic isomer.

Detailed Preparation Method (Hypothetical Protocol)

Step Reagents & Conditions Description Expected Outcome
1. Synthesis of cyclopentanone precursor Cyclopentanone, base (NaH), chloromethyl halide Alkylation at α-position to introduce chloromethyl substituent α-(chloromethyl)cyclopentanone intermediate
2. Formation of enaminoketone intermediate Reaction with hydroxylamine or related nitrogen nucleophile in DMF Formation of enaminoketone suitable for cyclization Enaminoketone intermediate with amino functionality
3. Cyclization to oxazole ring Treatment with Vilsmeier reagent (POCl3/DMF) at 0–80 °C Intramolecular cyclization forming fused oxazole ring and chloromethyl group rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d]oxazole,cis
4. Purification Chromatography or recrystallization Isolation of pure racemic cis isomer Pure target compound

Analytical Data and Characterization

  • 1H NMR (DMSO-d6, 300 MHz) typically shows characteristic signals for the chloromethyl group (singlet around δ 4.0–4.5 ppm) and the oxazole ring protons (aromatic region δ 7.5–8.5 ppm).
  • Mass spectrometry confirms molecular ion at m/z corresponding to C7H8ClNO (molecular weight ~161 g/mol).
  • Stereochemical assignment can be confirmed by X-ray crystallography or chiral HPLC.

Research Discoveries and Variations

  • Modifications of the chloromethyl substituent allow further derivatization for pharmaceutical or agrochemical applications.
  • The cis-fused stereochemistry is favored under kinetic control during cyclization; however, trans isomers can form under thermodynamic conditions.
  • Related compounds have been synthesized using similar strategies for biological activity screening, indicating the method's versatility.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Enaminoketone cyclization Cyclopentanone derivatives, hydroxylamine, base, Vilsmeier reagent Stepwise cyclization High yield, stereoselective Requires multiple steps and careful control
One-step Vilsmeier synthesis Keto-amino precursors, POCl3, DMF One-pot cyclization and chlorination Efficient, fewer steps Sensitive to reaction conditions
Post-cyclization halomethylation Preformed oxazole, chloromethylating agents Electrophilic substitution Flexibility in substitution Regioselectivity challenges

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace the chloromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized cyclopenta[d][1,2]oxazole compounds.

Scientific Research Applications

Synthesis and Characterization

Rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole, cis can be synthesized through various synthetic routes. A common method involves the reaction of cyclopenta[b]pyrazole with chloroacetyl chloride in the presence of triethylamine, followed by treatment with ammonium hydroxide to form the final compound. Analytical methods such as NMR spectroscopy, IR spectroscopy, and high-performance liquid chromatography (HPLC) are used to characterize the compound. NMR spectroscopy provides structural and purity information, IR spectroscopy identifies functional groups, and HPLC is used for separation and quantification.

Potential Applications

Rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole, cis has potential applications in various fields of research and industry. It can be utilized as a building block in the synthesis of other compounds with potential biological and chemical properties, as well as a starting material for synthesizing other cyclopenta[d][1,2]oxazole derivatives.

Biological Properties

Studies indicate that Rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole, cis has potential biological properties, including antimicrobial and antifungal activities. However, further research is required to fully determine the extent of its biological properties.

Toxicity and Safety

Limited studies suggest that Rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole, cis is relatively safe and non-toxic in animals at low doses. More studies are needed to determine the long-term effects of the compound in living organisms. Researchers need to consider safety and toxicity issues before using it in scientific experiments.

Limitations and Future Directions

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at Position 3

rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
  • Substituent : Carbaldehyde (-CHO) at position 3.
  • Key Differences :
    • The aldehyde group introduces polarity, enhancing solubility in polar solvents compared to the chloromethyl derivative.
    • Reactivity diverges significantly: aldehydes undergo nucleophilic addition (e.g., with amines or alcohols), while chloromethyl groups favor substitution reactions (e.g., SN2 with nucleophiles).
    • Applications : Carbaldehyde derivatives are often used as intermediates in condensation reactions or metal-catalyzed cross-couplings .
Target Compound (Chloromethyl Derivative)
  • Substituent : Chloromethyl (-CH2Cl).
  • Superior leaving-group ability, enabling alkylation reactions in drug discovery pipelines.

Core Ring System Modifications

(3aR,6S,8aR)-6-(4-Methylphenyl)-3-phenyl-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole
  • Core Structure: A seven-membered dioxepino ring fused to the [1,2]oxazole.
  • Aromatic substituents (phenyl and 4-methylphenyl) enable π-π stacking interactions, which are absent in the chloromethyl derivative. Applications: Such compounds may exhibit enhanced bioavailability or selectivity in targeting hydrophobic binding pockets .
Target Compound (Cyclopenta[d][1,2]oxazole)
  • Core Structure : Rigid five-membered cyclopentane ring.
  • Key Advantages :
    • Greater thermal and oxidative stability due to reduced ring strain.
    • Compact structure may favor penetration into sterically constrained active sites.

Stereochemical and Functional Group Variations

(3aR,4R,5R,6R,6aS)-6-(hydroxymethyl)-2-(methylideneamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol
  • Core Structure : Cyclopenta[d][1,3]oxazole (oxygen and nitrogen separated by one carbon).
  • Key Differences: The [1,3]oxazole isomer alters electronic distribution, reducing aromaticity compared to [1,2]oxazole. Hydroxymethyl (-CH2OH) and methylideneamino (-N=CH2) groups enable hydrogen bonding and Schiff base formation, respectively. Applications: Potential for chelating metal ions or serving as a prodrug scaffold .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent (Position 3) Molecular Formula Key Reactivity/Applications
Target Compound Cyclopenta[d][1,2]oxazole -CH2Cl C8H11ClNO Nucleophilic substitution, alkylation
Carbaldehyde Derivative Cyclopenta[d][1,2]oxazole -CHO C8H11NO2 Condensation, cross-coupling
Dioxepino-oxazole Dioxepino[5,6-d][1,2]oxazole -Ph, -4-MePh C20H19NO3 π-π stacking, enzyme inhibition
[1,3]Oxazole Derivative Cyclopenta[d][1,3]oxazole -CH2OH, -N=CH2 C9H14N2O4 Metal chelation, prodrugs

Biological Activity

Rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis is a synthetic compound notable for its unique structural features and potential biological activities. With a molecular formula of C9H9ClN2O and a molecular weight of approximately 183.63 g/mol, this compound has been the subject of various studies aimed at understanding its biological properties and potential applications in medicinal chemistry.

  • Appearance : Colorless solid
  • Solubility : Soluble in common organic solvents (e.g., chloroform, methanol)
  • Melting Point : 74-76 °C
  • Density : 1.329 g/cm³
  • Reactivity : The chloromethyl group allows for nucleophilic substitution reactions, making it a versatile building block for further chemical modifications.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Reaction of cyclopenta[b]pyrazole with chloroacetyl chloride in the presence of triethylamine.
  • Subsequent treatment with ammonium hydroxide to yield the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties are attributed to its ability to interact with biological targets such as enzymes and receptors.

The biological activity of this compound may involve:

  • Binding Affinity : Interaction studies suggest that it binds effectively to various biological targets.
  • Biochemical Assays : These assays have been utilized to evaluate its efficacy against microbial strains.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Fungal Inhibition : Another study focused on its antifungal properties against Candida albicans, revealing that the compound inhibited fungal growth effectively at low concentrations.

Toxicity and Safety

Preliminary studies indicate that this compound is relatively safe when administered in low doses. However, comprehensive toxicity studies are still needed to fully understand its safety profile in vivo.

Applications in Research and Industry

Due to its unique properties:

  • Building Block for Synthesis : It can be utilized as a precursor for synthesizing other biologically active compounds.
  • Potential Therapeutic Agent : Its antimicrobial and antifungal activities position it as a candidate for drug development in treating infections.

Current State of Research

Research is ongoing to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:

  • Detailed structure-activity relationship (SAR) analyses.
  • Exploration of additional biological targets.
  • Long-term toxicity assessments.

Q & A

Basic: What experimental strategies are recommended to optimize the synthesis of rac-(3aR,6aR)-3-(chloromethyl)-cyclopentaoxazole?

Methodological Answer:
Key parameters for synthesis optimization include:

  • Temperature control : Maintain reaction temperatures between 60–80°C to balance reaction kinetics and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while chlorinated solvents (e.g., dichloromethane) improve cyclization efficiency .
  • Reaction time : Monitor progress via TLC or HPLC; typical reaction times range from 12–24 hours for complete conversion.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization but require careful quenching to avoid decomposition.

Critical Analysis : Yield and purity are highly sensitive to stoichiometric ratios of the chloromethyl precursor and cyclopentaoxazole core. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the racemic mixture .

Advanced: How can stereochemical integrity be validated for the cis-configuration of the cyclopentaoxazole core?

Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy (for relative stereochemistry):

  • X-ray : Resolve the bicyclic framework and chloromethyl orientation using single-crystal diffraction (e.g., Mo-Kα radiation, 296 K) .
  • NOESY/ROESY NMR : Detect through-space correlations between H-3a and H-6a protons to confirm cis-fused rings .
  • DFT calculations : Compare experimental and computed 1^1H/13^{13}C chemical shifts to validate the proposed structure .

Data Contradiction Tip : If NMR coupling constants (J3a,6aJ_{3a,6a}) conflict with X-ray data, re-examine solvent effects or crystal-packing forces .

Basic: Which analytical techniques are most reliable for characterizing the physical properties of this compound?

Methodological Answer:

  • Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds (e.g., onset at 180–200°C) .
  • Solubility profile : Test in water, DMSO, and ethanol using UV-Vis spectroscopy or gravimetric analysis.
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic chlorine pattern (3:1 for 35^{35}Cl/37^{37}Cl) .

Advanced: How does the chloromethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The chloromethyl group acts as a soft electrophile. Reaction design considerations:

  • Solvent polarity : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states in SN2 reactions .
  • Nucleophile selection : Thiols or amines (e.g., benzylamine) react efficiently at 50–70°C.
  • Stereochemical outcomes : Retain cis-configuration during substitution by avoiding harsh conditions (e.g., strong bases) that may induce ring strain.

Case Study : Substitution with NaN₃ produces an azide derivative, a precursor for click chemistry applications. Monitor regioselectivity via 1^1H NMR .

Advanced: What computational approaches predict the compound’s conformational stability and intermolecular interactions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model the bicyclic ring’s flexibility in explicit solvents (e.g., water or chloroform) using software like GROMACS .
  • Docking studies : Assess binding affinity to biological targets (e.g., enzymes) via AutoDock Vina, focusing on chloromethyl’s van der Waals interactions .
  • Hirshfeld surface analysis : Quantify crystal-packing interactions (e.g., C–H···O) from X-ray data to predict solubility .

Basic: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validate techniques : Compare 13^{13}C NMR chemical shifts with DFT-computed values to identify discrepancies .
  • Variable-temperature NMR : Probe dynamic effects (e.g., ring puckering) that may obscure coupling constants .
  • Isotopic labeling : Synthesize 2^{2}H- or 13^{13}C-labeled analogs to simplify splitting patterns in crowded spectra .

Advanced: What strategies enable selective functionalization of the cyclopentaoxazole core without racemization?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., oxazole nitrogen) with Boc or Fmoc groups during derivatization .
  • Mild reaction conditions : Use Pd-catalyzed cross-couplings (Suzuki or Sonogashira) at room temperature to preserve stereochemistry .
  • Chiral chromatography : Separate enantiomers post-synthesis using cellulose-based columns (e.g., Chiralpak IC) .

Basic: What safety protocols are critical when handling this chlorinated compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during reactions).
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles; chloromethyl derivatives are potential alkylating agents .
  • Waste disposal : Neutralize chlorinated waste with 10% NaOH before disposal.

Advanced: How can researchers leverage this compound’s scaffold for drug discovery?

Methodological Answer:

  • Fragment-based design : Incorporate the bicyclic core into lead compounds targeting GPCRs or kinases due to its rigidity and stereochemical diversity .
  • SAR studies : Synthesize analogs with varied substituents (e.g., bromomethyl, azidomethyl) to map pharmacophore requirements .
  • In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize candidates .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for larger batches .
  • Byproduct control : Optimize stoichiometry to minimize dimerization or over-chlorination.
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

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